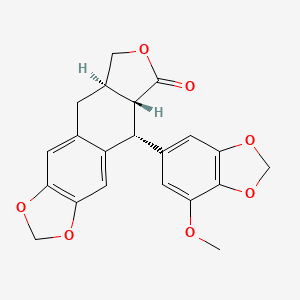

Austrobailignan 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Austrobailignan 1 is a lactone and a lignan.

Análisis De Reacciones Químicas

Inhibition of Topoisomerase 1 Activity

Austrobailignan-1 has been identified as a topoisomerase 1 inhibitor . Topoisomerase 1 regulates the topological state of DNA during replication and transcription . Inhibiting topoisomerase 1 causes DNA damage, initiates DNA checkpoints, leads to cell cycle arrest, and induces cell death .

-

DNA Relaxation Assay: Austrobailignan-1 inhibits the DNA relaxation activity of topoisomerase 1 in a dose-dependent manner. At a concentration of 100 nM, austrobailignan-1 showed similar inhibitory activity to camptothecin at 100 μM, suggesting it may be more effective than camptothecin .

Data from PLOS ONE | DOI:10.1371/journal.pone.0132052

| Compound | Concentration | Effect |

|---|---|---|

| Austrobailignan-1 | 100 nM | Inhibits DNA relaxation activity |

| Camptothecin (CPT) | 100 μM | Topoisomerase 1 inhibitor (positive control) |

Induction of DNA Damage Response

Inhibition of topoisomerase 1 can induce double-strand breaks (DSBs) and lead to a DNA damage response .

-

Comet Assay: Austrobailignan-1 increased comet tail movement in A549 and H1299 cells in a concentration-dependent manner, indicating DNA damage .

-

ATM Signaling Pathway: Austrobailignan-1 activates the ATM signaling pathway, resulting in the phosphorylation of ATM-ser1981, Chk1-ser345, Chk2-thr68, γH2AX-ser139, and p53-ser15 .

Data from PLOS ONE | DOI:10.1371/journal.pone.0132052

| Protein | Effect of Austrobailignan-1 |

|---|---|

| ATM-ser1981 | Phosphorylation |

| Chk1-ser345 | Phosphorylation |

| Chk2-thr68 | Phosphorylation |

| γH2AX-ser139 | Phosphorylation |

| p53-ser15 | Phosphorylation |

Cell Cycle Arrest and Apoptosis

Austrobailignan-1 induces G2/M phase arrest and apoptosis in human non-small cell lung cancer cells .

-

Cell Cycle Arrest: Treatment with austrobailignan-1 leads to an accumulation of cells in the G2/M phase, with a decrease in the proportion of cells in the G1 and S phases . The molecular mechanism involves increased expression of p21Waf1/Cip1 and p27Kip1, and a decrease in Cdc25C expression .

-

Apoptosis: Austrobailignan-1 induces apoptotic cell death, characterized by condensed nuclei and DNA fragmentation. It activates caspase-2, -3, and -9, increases PUMA and Bax levels, and decreases Mcl-1 and Bcl-2 levels .

Data from PLOS ONE | DOI:10.1371/journal.pone.0132052

| Molecular Event | Effect of Austrobailignan-1 |

|---|---|

| G2/M Phase Arrest | Accumulation of cells |

| p21Waf1/Cip1 Expression | Increase |

| p27Kip1 Expression | Increase |

| Cdc25C Expression | Decrease |

| Caspase-2, -3, and -9 | Activation |

| PUMA and Bax Levels | Increase |

| Mcl-1 and Bcl-2 Levels | Decrease |

Mitochondrial Apoptotic Pathway

Austrobailignan-1 induces apoptosis via a mitochondria-mediated pathway .

-

Caspase Activation: Treatment with austrobailignan-1 results in the activation of mitochondria-related caspases-2, -9, and -3, but not death receptor-related caspase-8 and endoplasmic reticulum-associated caspase-12 .

-

Cytochrome c Release: Austrobailignan-1 induces the release of cytochrome c from mitochondria, contributing to the activation of caspases and subsequent apoptosis .

Data from PLOS ONE | DOI:10.1371/journal.pone.0132052

| Caspase | Effect of Austrobailignan-1 |

|---|---|

| Caspase-2 | Activation |

| Caspase-3 | Activation |

| Caspase-8 | No Activation |

| Caspase-9 | Activation |

| Caspase-12 | No Activation |

These findings suggest that austrobailignan-1 is a novel DNA-damaging agent with topoisomerase I inhibitory activity, causing DNA strand breaks and inducing DNA damage response signaling for cell cycle G2/M arrest and apoptosis .

Propiedades

Número CAS |

55955-07-2 |

|---|---|

Fórmula molecular |

C21H18O7 |

Peso molecular |

382.4 g/mol |

Nombre IUPAC |

(5R,5aR,8aR)-5-(7-methoxy-1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |

InChI |

InChI=1S/C21H18O7/c1-23-16-4-11(5-17-20(16)28-9-27-17)18-13-6-15-14(25-8-26-15)3-10(13)2-12-7-24-21(22)19(12)18/h3-6,12,18-19H,2,7-9H2,1H3/t12-,18+,19-/m0/s1 |

Clave InChI |

GROYKMASYUMFER-RQUSPXKASA-N |

SMILES |

COC1=CC(=CC2=C1OCO2)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O |

SMILES isomérico |

COC1=CC(=CC2=C1OCO2)[C@H]3[C@@H]4[C@@H](CC5=CC6=C(C=C35)OCO6)COC4=O |

SMILES canónico |

COC1=CC(=CC2=C1OCO2)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O |

Sinónimos |

austrobai-lignan-1 austrobailignan 1 austrobailignan-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.